Ethyl 5-chlorothiophene-2-glyoxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-chlorothiophene-2-glyoxylate can be synthesized through the reaction of 2-chlorothiophene with ethyl oxalyl monochloride . The reaction typically involves the use of a base such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chlorothiophene-2-glyoxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of catalysts such as aluminum chloride (AlCl3) or bases like sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
Ethyl 5-chlorothiophene-2-glyoxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 5-chlorothiophene-2-glyoxylate involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions, where it reacts with electrophiles to form substituted derivatives. These reactions are facilitated by the electron-rich nature of the thiophene ring, which allows for easy interaction with electrophiles .
Comparison with Similar Compounds
- Ethyl 2-chlorothiophene-5-glyoxylate
- Methyl 5-chlorothiophene-2-glyoxylate
- Ethyl 5-bromothiophene-2-glyoxylate
Comparison: this compound is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity towards electrophiles and nucleophiles, leading to distinct products and applications .
Properties
IUPAC Name |
ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAEGDTYVIFCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560479 |
Source
|
Record name | Ethyl (5-chlorothiophen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34036-28-7 |
Source
|
Record name | Ethyl (5-chlorothiophen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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